molecular formula C8H14Cl2N2 B1389172 (4-Methylbenzyl)hydrazine dihydrochloride CAS No. 1085453-44-6

(4-Methylbenzyl)hydrazine dihydrochloride

Cat. No.: B1389172
CAS No.: 1085453-44-6
M. Wt: 209.11 g/mol
InChI Key: LASAOSVLPBEFEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzyl)hydrazine dihydrochloride typically involves the reaction of (4-Methylbenzyl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme can be represented as follows:

(4-Methylbenzyl)hydrazine+2HCl(4-Methylbenzyl)hydrazine dihydrochloride\text{(4-Methylbenzyl)hydrazine} + 2 \text{HCl} \rightarrow \text{this compound} (4-Methylbenzyl)hydrazine+2HCl→(4-Methylbenzyl)hydrazine dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines or hydrazides.

Scientific Research Applications

(4-Methylbenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)hydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity underlies its use in biochemical research, where it can modify proteins and other biomolecules, thereby affecting their function and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylbenzyl)hydrazine dihydrochloride is unique due to the presence of the methylbenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other hydrazine derivatives may not be as effective .

Properties

IUPAC Name

(4-methylphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7-2-4-8(5-3-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASAOSVLPBEFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mechanically stirred solution of tert-butyl 2-isopropylidene-1-(4-methylbenzyl)hydrazinecarboxylate (crude product from Step 2) in THF (950 mL) and HCl (3N aq., 360 mL) was warmed to reflux. After being stirred for 3 h, the yellow solution was cooled to rt and concentrated to a white solid. The crude material was dried under high vacuum overnight, was suspended in Et2O, and was filtered to provide the title compound as a crystalline white solid (87.8 g, 87% for 2 steps): 1H NMR (300 MHz, d6-DMSO) δ 2.27 (s, 3H), 4.00 (s, 2H), 7.17 (d, 2H), 7.29 (d, 2H).
Name
tert-butyl 2-isopropylidene-1-(4-methylbenzyl)hydrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylbenzyl)hydrazine dihydrochloride
Reactant of Route 2
(4-Methylbenzyl)hydrazine dihydrochloride
Reactant of Route 3
(4-Methylbenzyl)hydrazine dihydrochloride
Reactant of Route 4
(4-Methylbenzyl)hydrazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Methylbenzyl)hydrazine dihydrochloride
Reactant of Route 6
(4-Methylbenzyl)hydrazine dihydrochloride

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